Stereochemical Identity vs. (1S,2S) Enantiomer (CAS 820231-54-7)
The target compound is the (1R,2R) enantiomer, as confirmed by its defined atom stereocenter count of 2 (both R,R) and InChIKey JHQFMULRBNDNOJ-WOJBJXKFSA-N [1]. The (1S,2S) enantiomer (CAS 820231-54-7) possesses the opposite chiral configuration, which in diamine-based derivatization reagents is known to produce reversed elution order and different fluorescence responses for chiral analytes [2].
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (1R,2R) – 2 defined stereocenters |
| Comparator Or Baseline | (1S,2S) enantiomer (CAS 820231-54-7) – 2 defined stereocenters |
| Quantified Difference | Opposite optical rotation; reversed chiral recognition profile (class-level inference) |
| Conditions | Inferred from 1,2-diarylethylenediamine literature [2] |
Why This Matters
For applications requiring stereospecific interactions (e.g., chiral chromatography, asymmetric catalysis), using the wrong enantiomer would yield incorrect or null results.
- [1] PubChem. Compound Summary for CID 71420451: N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Pharmaceutical Society of Japan. 1,2-Diarylethylenediamines as pre-column fluorescence derivatization reagents in high-performance liquid chromatographic determination of catecholamines in urine and plasma. Chemical & Pharmaceutical Bulletin. 1990. View Source
